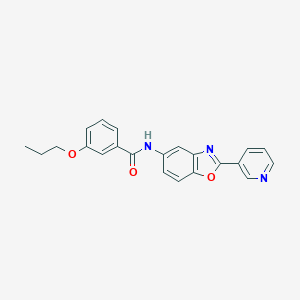
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBB belongs to the family of benzoxazole derivatives and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been shown to induce apoptosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could also be studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide and to optimize its synthesis method for increased yield and purity.
Métodos De Síntesis
The synthesis of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminopyridine with 5-chloro-2-nitrobenzoic acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with 3-propoxyaniline to yield 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The synthesis method has been optimized to increase the yield and purity of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its ability to prevent the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26) |
Clave InChI |
AMRRTAXTTVRMQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)

![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)


![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)